Ethyl 5-methyl-3-oxo-2,3-dihydro-1H-indazole-1-carboxylate
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Overview
Description
Ethyl 5-methyl-3-oxo-2H-indazole-1-carboxylate is a heterocyclic compound belonging to the indazole family Indazoles are known for their diverse biological activities and are often used as core structures in pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-methyl-3-oxo-2H-indazole-1-carboxylate typically involves the condensation of appropriate starting materials under specific conditions. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone in the presence of an acid catalyst . The reaction is usually carried out under reflux conditions in a solvent such as methanol, yielding the desired indazole derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of reagents and solvents is also tailored to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-methyl-3-oxo-2H-indazole-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can convert the ketone group to an alcohol, altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions can be facilitated by reagents like halogens or sulfonyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction typically produces alcohols. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
Ethyl 5-methyl-3-oxo-2H-indazole-1-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is used in the development of bioactive compounds, including potential drugs and enzyme inhibitors.
Industry: It is utilized in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 5-methyl-3-oxo-2H-indazole-1-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects . For example, it may inhibit certain enzymes involved in disease processes, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Ethyl 5-methyl-3-oxo-2H-indazole-1-carboxylate can be compared with other indazole derivatives, such as:
Ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate: Known for its use in synthesizing 5-lipoxygenase inhibitors.
3-amino-1H-indazole-1-carboxamides: These compounds exhibit antiproliferative activity and are studied for their potential in cancer treatment.
The uniqueness of ethyl 5-methyl-3-oxo-2H-indazole-1-carboxylate lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
89438-40-4 |
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Molecular Formula |
C11H12N2O3 |
Molecular Weight |
220.22 g/mol |
IUPAC Name |
ethyl 5-methyl-3-oxo-2H-indazole-1-carboxylate |
InChI |
InChI=1S/C11H12N2O3/c1-3-16-11(15)13-9-5-4-7(2)6-8(9)10(14)12-13/h4-6H,3H2,1-2H3,(H,12,14) |
InChI Key |
AXELRKZDHKCFOB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1C2=C(C=C(C=C2)C)C(=O)N1 |
Origin of Product |
United States |
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